In-Depth Technical Guide: The Binding of TED-347 to TEAD4
In-Depth Technical Guide: The Binding of TED-347 to TEAD4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding mechanism of TED-347, a potent inhibitor of the YAP-TEAD protein-protein interaction, to its target, TEAD4. The information presented herein is synthesized from published research and is intended to provide a detailed understanding for researchers in oncology and drug discovery.
Executive Summary
TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain 4 (TEAD4).[1][2][3][4][5] It functions by specifically and covalently binding to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of TEAD4. This covalent modification allosterically disrupts the TEAD4-YAP protein-protein interface, leading to the inhibition of TEAD transcriptional activity and subsequent anti-tumor effects. The central binding pocket is also known as the palmitate-binding pocket, a key site for regulating TEAD activity.
Quantitative Analysis of TED-347 Binding to TEAD4
The binding and inhibitory activities of TED-347 have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Type | Description | Reference |
| EC50 | 5.9 μM | Cell-free Protein-Protein Interaction Assay | Concentration of TED-347 that causes 50% inhibition of the TEAD4-Yap1 interaction. | |
| Ki | 10.3 μM | Covalent Bonding Kinetics | The inhibitor concentration at which the rate of inactivation is half of the maximum rate. | |
| kinact | 0.038 h-1 | Inactivation Rate Analysis | The maximum rate of covalent bond formation at saturating concentrations of the inhibitor. | |
| t1/2∞ | 18.2 hours | Inactivation Half-life | The half-life of TEAD4 activity at a saturating concentration of TED-347. |
The Hippo Signaling Pathway and TED-347's Point of Intervention
The Hippo signaling pathway is a critical regulator of cell proliferation and organ size. Its dysregulation is a hallmark of various cancers. TED-347 intervenes at the terminal step of this pathway, where the transcriptional co-activator YAP binds to TEAD family members to drive the expression of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of TED-347.
Co-Immunoprecipitation (Co-IP) to Assess TEAD4-YAP1 Interaction
This protocol is designed to determine if TED-347 disrupts the interaction between TEAD4 and YAP1 in a cellular context.
Materials:
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HEK293T or GBM43 cells
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Plasmids: Myc-tagged TEAD4 and FLAG-tagged Yap1
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Lipofectamine 2000 or similar transfection reagent
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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TED-347 (stock solution in DMSO)
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Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
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Anti-FLAG M2 affinity gel
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Wash Buffer: Lysis buffer without protease inhibitors
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SDS-PAGE gels and buffers
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Antibodies: anti-Myc and anti-FLAG
Procedure:
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Cell Culture and Transfection:
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Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
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Co-transfect cells with Myc-TEAD4 and FLAG-YAP1 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
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Allow cells to express the proteins for 24-48 hours.
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Inhibitor Treatment:
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Treat the transfected cells with 5 µM TED-347 or vehicle (DMSO) for 48 hours.
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Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Immunoprecipitation:
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Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
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Add anti-FLAG M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.
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Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
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Wash the beads three times with 1 mL of wash buffer.
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Western Blotting:
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Elute the protein from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
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Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and YAP1, respectively. A significant reduction in the co-immunoprecipitated Myc-TEAD4 in the TED-347 treated sample indicates inhibition of the interaction.
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Luciferase Reporter Assay for TEAD Transcriptional Activity
This assay measures the effect of TED-347 on the transcriptional activity of the TEAD4-YAP complex.
Materials:
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HEK293 or GBM43 cells
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Plasmids: pGL3.1 reporter with CTGF promoter, TK-Renilla luciferase (for normalization), Yap1, and TEAD4 expression vectors.
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96-well microplate
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TED-347
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Dual-Luciferase Reporter Assay System
Procedure:
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Cell Plating and Transfection:
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Plate HEK293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.
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After 24 hours, co-transfect the cells with the CTGF promoter-luciferase reporter, Renilla luciferase plasmid, and expression vectors for Yap1 and TEAD4.
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Inhibitor Treatment:
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After 48 hours of transfection, treat the cells with varying concentrations of TED-347 (e.g., 0.5, 1.0, 5.0, 10 µM) for another 24-48 hours.
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Luciferase Activity Measurement:
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Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
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Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.
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Workflow for Covalent Inhibitor Characterization
The characterization of an irreversible covalent inhibitor like TED-347 involves a multi-step process to determine its binding kinetics and mechanism of action.
Conclusion
TED-347 represents a significant tool for probing the Hippo signaling pathway and a promising lead for the development of anti-cancer therapeutics. Its well-defined binding site on Cys-367 of TEAD4 and its irreversible, allosteric mechanism of action provide a clear rationale for its inhibitory effects on TEAD-YAP-driven transcription. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to further understand and target the Hippo pathway in disease.
